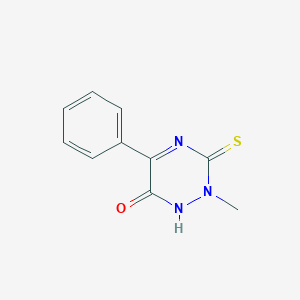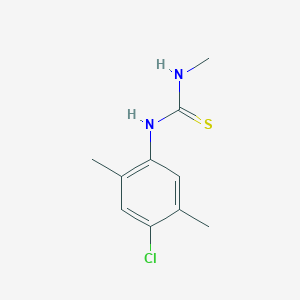
N-(4-Chloro-2,5-dimethylphenyl)-N'-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is an organic compound with a complex structure It is characterized by the presence of a thiourea group attached to a chlorinated dimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea typically involves the reaction of 4-chloro-2,5-dimethylaniline with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to an amine.
Substitution: Halogen substitution reactions can occur on the chlorinated phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with proteins, affecting their function. Additionally, the chlorinated phenyl ring can interact with hydrophobic pockets in enzymes, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylurea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-ethylthiourea
- N-(4-Chloro-2,5-dimethylphenyl)-N’-methylcarbamate
Uniqueness
N-(4-Chloro-2,5-dimethylphenyl)-N’-methylthiourea is unique due to its specific combination of a thiourea group and a chlorinated dimethylphenyl ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications.
Properties
CAS No. |
62616-60-8 |
|---|---|
Molecular Formula |
C10H13ClN2S |
Molecular Weight |
228.74 g/mol |
IUPAC Name |
1-(4-chloro-2,5-dimethylphenyl)-3-methylthiourea |
InChI |
InChI=1S/C10H13ClN2S/c1-6-5-9(13-10(14)12-3)7(2)4-8(6)11/h4-5H,1-3H3,(H2,12,13,14) |
InChI Key |
HCPXGRYHUMVLFM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)C)NC(=S)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


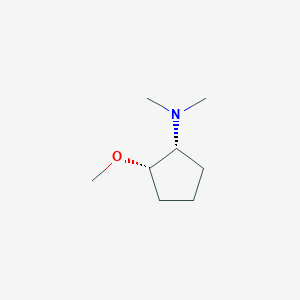
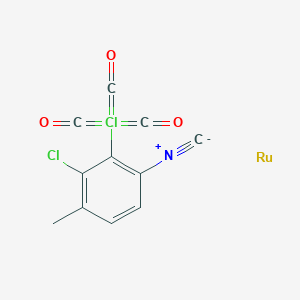
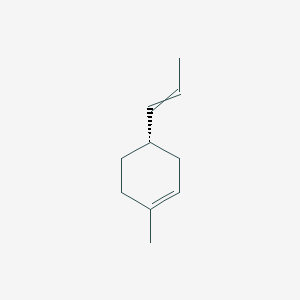

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)
![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)


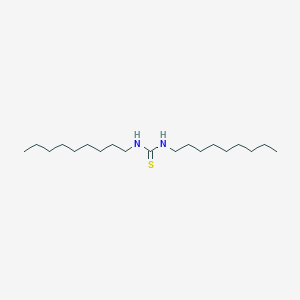
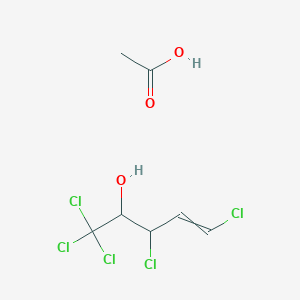
![Methyl 5-[4-(2-hydroxyheptyl)piperazin-1-YL]pentanoate](/img/structure/B14512737.png)
